3-(4,5-Dimethyl-1,2,4-triazol-3-yl)propanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

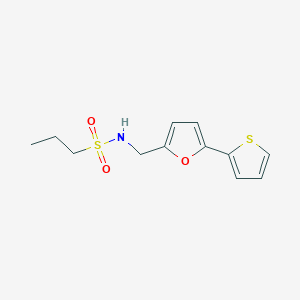

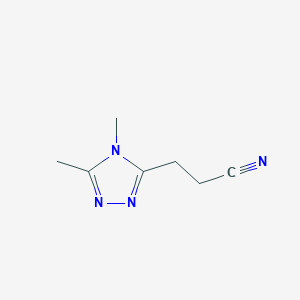

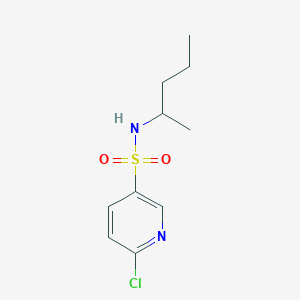

“3-(4,5-Dimethyl-1,2,4-triazol-3-yl)propanenitrile” is a compound that contains a 1,2,4-triazole ring in its structure . Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been extensively studied. They are often synthesized by the reaction of ester ethoxycarbonylhydrazones with primary amines . The influence of metal ions, the state of metal salt, and ligands on the sterilization ability of Metalorganic frameworks (MOFs) to effectively achieve sterilization has also been investigated .Molecular Structure Analysis

The molecular structure of “3-(4,5-Dimethyl-1,2,4-triazol-3-yl)propanenitrile” is characterized by the presence of a 1,2,4-triazole ring . The InChI code for this compound is 1S/C7H10N4/c1-6-9-10-7(11(6)2)4-3-5-8/h3-4H2,1-2H3 .Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazole derivatives have been widely studied. For instance, the reaction of 1,2,4-triazole with various reagents can lead to the formation of different heterocyclic compounds with various biological applications .Scientific Research Applications

Anticancer Applications

1,2,4-triazole derivatives, including “3-(4,5-Dimethyl-1,2,4-triazol-3-yl)propanenitrile”, have shown promising results as anticancer agents . In a study, compounds synthesized from 1,2,4-triazole derivatives exhibited cytotoxic activities against human cancer cell lines including MCF-7, Hela, and A549 . These compounds showed selectivity against normal and cytotoxic cancerous cell lines .

Antimicrobial Activities

Some 1,2,4-triazole derivatives have demonstrated good antimicrobial activities . These compounds, which include a 5-mercapto-1,3,4-oxadiazole ring bearing to 1,2,4-triazole nucleus via a methylene linkage, were found to be effective against test microorganisms .

Antiviral Applications

Triazoles and their derivatives have significant biological properties including antiviral activities . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Antitubercular Applications

Triazoles and their derivatives also exhibit antitubercular activities . Their ability to form hydrogen bonds with different targets can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .

Anticonvulsant Applications

Triazoles and their derivatives have been found to possess anticonvulsant activities . Their structural characteristics allow them to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .

Analgesic Applications

Triazoles and their derivatives have been reported to have analgesic activities . Their structural characteristics allow them to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .

Antioxidant Applications

Triazoles and their derivatives have been reported to have antioxidant activities . Their structural characteristics allow them to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .

Anti-inflammatory Applications

Triazoles and their derivatives have been reported to have anti-inflammatory activities . Their structural characteristics allow them to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .

Future Directions

The future research directions could involve further investigations on this scaffold to harness its optimum antibacterial potential. Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

properties

IUPAC Name |

3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c1-6-9-10-7(11(6)2)4-3-5-8/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCIKPCZXMGFJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C)CCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4,5-Dimethyl-1,2,4-triazol-3-yl)propanenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-cyano-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2596775.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2596781.png)

![8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2596785.png)

![3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(quinolin-5-yl)propanamide](/img/structure/B2596791.png)

![3,4-dimethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2596794.png)

![3-Fluoro-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2596795.png)

![Ethyl 2-(5-(phenoxymethyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2596796.png)